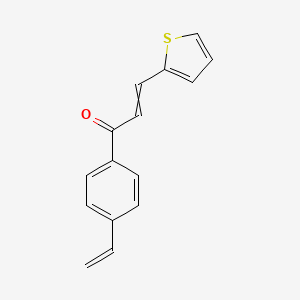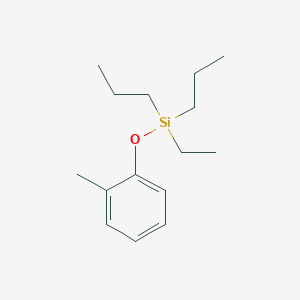![molecular formula C21H20S3 B14598629 Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- CAS No. 61094-69-7](/img/structure/B14598629.png)
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- is an organic compound with the molecular formula C20H18S2 It is a derivative of benzene, characterized by the presence of phenylthio and methylthio groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- typically involves the reaction of benzene derivatives with thiol compounds under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with 1,1-bis(phenylthio)ethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenylthio and methylthio groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid as a solvent.
Reduction: LiAlH4, ether as a solvent.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio and methylthio groups can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(phenylthio)ethane: Similar structure but lacks the methylthio group.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar benzene derivative with different substituents.
Uniqueness
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- is unique due to the presence of both phenylthio and methylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of substituents is not commonly found in other benzene derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61094-69-7 |
|---|---|
Formule moléculaire |
C21H20S3 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
1-[1,1-bis(phenylsulfanyl)ethyl]-4-methylsulfanylbenzene |
InChI |
InChI=1S/C21H20S3/c1-21(23-19-9-5-3-6-10-19,24-20-11-7-4-8-12-20)17-13-15-18(22-2)16-14-17/h3-16H,1-2H3 |
Clé InChI |
ZVQUAEJKBRNGCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)SC)(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)











![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)
